(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid
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Overview
Description
(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid is a chiral compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a sulfonylamino group attached to a phenyl ring, which is further substituted with a cyano and a methoxy group. The compound also contains a chiral center at the 2 and 3 positions of the pentanoic acid chain, making it stereochemically complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-methoxybenzenesulfonyl chloride and (2S,3S)-3-methylpentanoic acid.
Formation of the Sulfonylamino Intermediate: The sulfonyl chloride reacts with an amine to form the sulfonylamino intermediate. This step usually requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane.
Coupling Reaction: The intermediate is then coupled with (2S,3S)-3-methylpentanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, organic solvents, elevated temperatures.
Major Products
Oxidation: Formation of (2S,3S)-2-[(4-cyano-2-hydroxyphenyl)sulfonylamino]-3-methylpentanoic acid.
Reduction: Formation of (2S,3S)-2-[(4-aminomethyl-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonylamino groups on biological activity and protein interactions.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Industrial Chemistry: The compound can be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the cyano and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-[(4-cyano-2-hydroxyphenyl)sulfonylamino]-3-methylpentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S,3S)-2-[(4-aminomethyl-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid: Similar structure but with an aminomethyl group instead of a cyano group.
Uniqueness
(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid is unique due to the combination of its chiral centers and the specific functional groups attached to the phenyl ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-4-9(2)13(14(17)18)16-22(19,20)12-6-5-10(8-15)7-11(12)21-3/h5-7,9,13,16H,4H2,1-3H3,(H,17,18)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBVUDITEKIEMD-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=C(C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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